molecular formula C8H7BrN2O3S2 B6630599 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B6630599
M. Wt: 323.2 g/mol
InChI Key: OBJLETNTBHJRTK-UHFFFAOYSA-N
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Description

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group, as well as an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the bromination of thiophene, followed by the introduction of the sulfonamide group. The oxazole ring can be synthesized separately and then attached to the thiophene-sulfonamide intermediate through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient bromination and sulfonamide formation, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole and thiophene rings could facilitate binding to specific molecular targets, while the sulfonamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.

Uniqueness

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the oxazole and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-(1,2-oxazol-5-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S2/c9-7-2-4-15-8(7)16(12,13)11-5-6-1-3-10-14-6/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJLETNTBHJRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)NCC2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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